1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one core structure.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with a propyl halide.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Final Coupling: The final step involves coupling the intermediate with a suitable oxopropyl derivative to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a similar structure but differs in the length of the alkyl chain connecting the chlorophenoxy group.
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound lacks the methyl group present in the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-14-4-9-19-18(12-14)21(26,13-15(2)24)20(25)23(19)10-3-11-27-17-7-5-16(22)6-8-17/h4-9,12,26H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGIWTVCOKWUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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